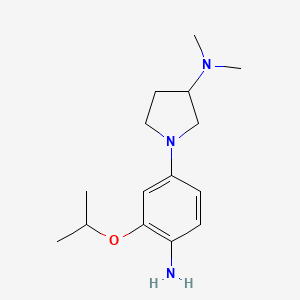
N-cyclohexyl-4-iodopyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-iodopyridin-2-amine is an organic compound with a molecular weight of 302.15 g/mol. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique reactivity and stability, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-iodopyridin-2-amine typically involves the reaction of 4-iodopyridin-2-amine with cyclohexylamine. One common method includes heating a mixture of 4-iodopyridin-2-amine and cyclohexylamine in a solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 150°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-4-iodopyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substituted Pyridines: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclohexyl-4-iodopyridin-2-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-iodopyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
6-chloro-N-cyclohexyl-4-iodopyridin-2-amine: A similar compound with a chlorine atom instead of a hydrogen atom at the 6-position.
Pyridine Derivatives: Other pyridine-based compounds with varying substituents and functional groups.
Uniqueness: N-cyclohexyl-4-iodopyridin-2-amine is unique due to its specific combination of a cyclohexyl group and an iodine atom on the pyridine ring. This unique structure imparts distinct reactivity and stability, making it valuable for various applications.
Properties
Molecular Formula |
C11H15IN2 |
|---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
N-cyclohexyl-4-iodopyridin-2-amine |
InChI |
InChI=1S/C11H15IN2/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,13,14) |
InChI Key |
BRQGPVNKXJJVMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC=CC(=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


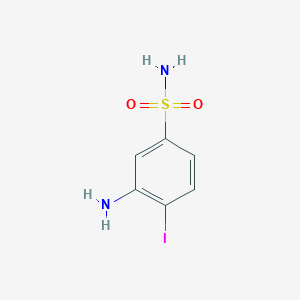
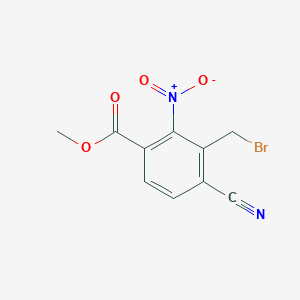
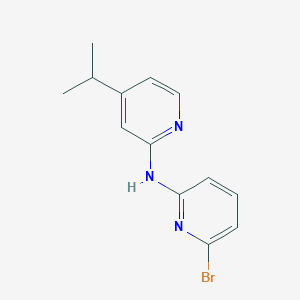
![3-(2-chloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13877743.png)
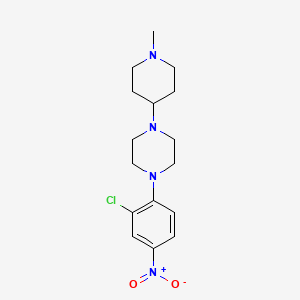
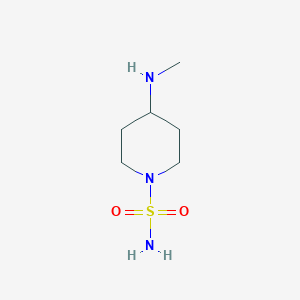
![Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13877755.png)
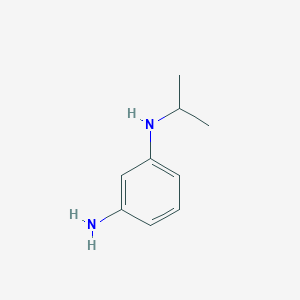


![2-methylpropyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13877767.png)
![4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13877774.png)
